molecular formula C12H13NO5 B1296349 Ethyl 4-(3-nitrophenyl)-4-oxobutanoate CAS No. 75227-18-8

Ethyl 4-(3-nitrophenyl)-4-oxobutanoate

Cat. No.: B1296349
CAS No.: 75227-18-8
M. Wt: 251.23 g/mol
InChI Key: LTQNCORYKZHCPK-UHFFFAOYSA-N
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Description

Ethyl 4-(3-nitrophenyl)-4-oxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an oxobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-nitrophenyl)-4-oxobutanoate typically involves the esterification of 4-(3-nitrophenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Starting Materials: 4-(3-nitrophenyl)-4-oxobutanoic acid, ethanol, sulfuric acid.

    Reaction Conditions: Reflux, typically at temperatures around 78-80°C.

    Procedure: The acid is dissolved in ethanol, and a few drops of sulfuric acid are added. The mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by distillation or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-nitrophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Ethyl 4-(3-aminophenyl)-4-oxobutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(3-nitrophenyl)-4-oxobutanoic acid.

Scientific Research Applications

Ethyl 4-(3-nitrophenyl)-4-oxobutanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies investigating the effects of nitrophenyl derivatives on biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-nitrophenyl)-4-oxobutanoate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Ethyl 4-(3-nitrophenyl)-4-oxobutanoate can be compared with other nitrophenyl derivatives such as:

    Ethyl 4-(4-nitrophenyl)-4-oxobutanoate: Similar structure but with the nitro group in the para position.

    Ethyl 4-(2-nitrophenyl)-4-oxobutanoate: Similar structure but with the nitro group in the ortho position.

    Ethyl 4-(3-nitrophenyl)-4-oxopentanoate: Similar structure but with an additional carbon in the oxoalkanoate chain.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

ethyl 4-(3-nitrophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-2-18-12(15)7-6-11(14)9-4-3-5-10(8-9)13(16)17/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQNCORYKZHCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303788
Record name Ethyl 4-(3-nitrophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75227-18-8
Record name NSC162048
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-(3-nitrophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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